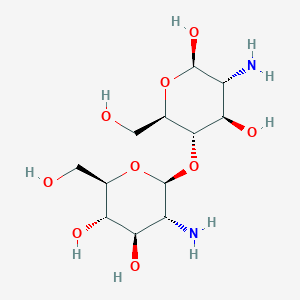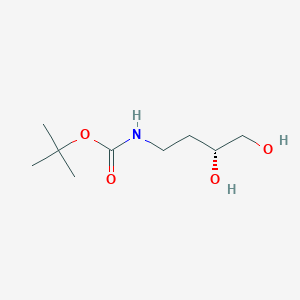
Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as R-(-)-carbamic acid, 1,1-dimethylethyl ester, (3R,4S)-3,4-dihydroxybutyl ester, or (R)-(-)-3,4-dihydroxybutyl carbamate. It has a molecular formula of C9H19NO4 and a molecular weight of 205.25 g/mol.
Wirkmechanismus
The mechanism of action of Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are responsible for breaking down acetylcholine, a neurotransmitter involved in various cognitive and motor functions. By inhibiting these enzymes, Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) increases the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemische Und Physiologische Effekte
Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) has been shown to have biochemical and physiological effects in various studies. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease. It has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using standard laboratory techniques. It has also been shown to have low toxicity levels in animal studies. However, one limitation of Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) is its limited solubility in water, which may affect its bioavailability in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI). One direction is to further investigate its potential as a treatment for Alzheimer's disease and other neurological disorders. Another direction is to study its effects on other enzymes and biochemical pathways in the body. Additionally, the development of new synthesis methods and formulations may improve its bioavailability and efficacy in future studies.
Synthesemethoden
The synthesis of Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) involves the reaction of (R)-3,4-dihydroxybutyric acid with t-butyl chloroformate in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) has been studied for its potential applications in scientific research. It has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This makes Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
143565-80-4 |
|---|---|
Produktname |
Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)-(9CI) |
Molekularformel |
C9H19NO4 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
tert-butyl N-[(3R)-3,4-dihydroxybutyl]carbamate |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10-5-4-7(12)6-11/h7,11-12H,4-6H2,1-3H3,(H,10,13)/t7-/m1/s1 |
InChI-Schlüssel |
REMUTXDSTVMYQR-SSDOTTSWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCC[C@H](CO)O |
SMILES |
CC(C)(C)OC(=O)NCCC(CO)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC(CO)O |
Synonyme |
Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



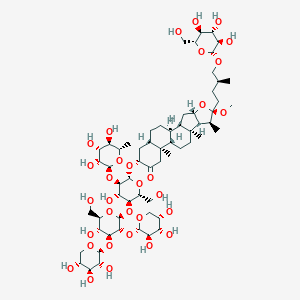
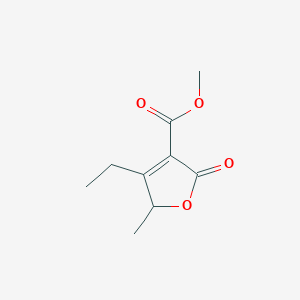
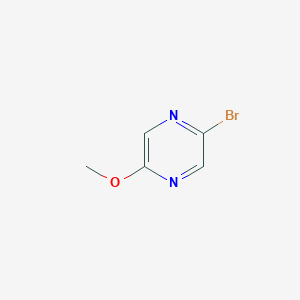
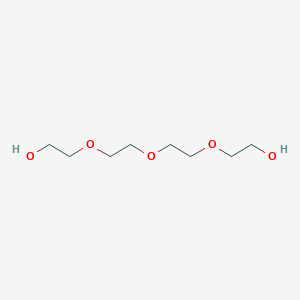
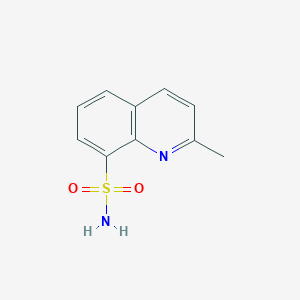
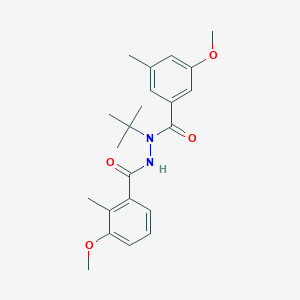
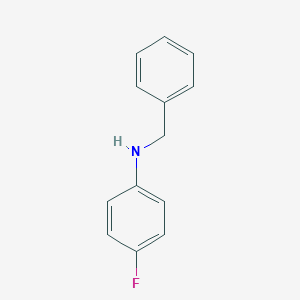
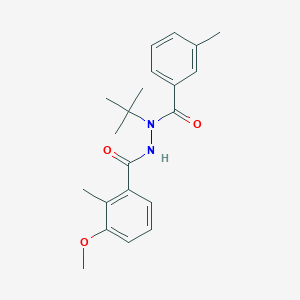
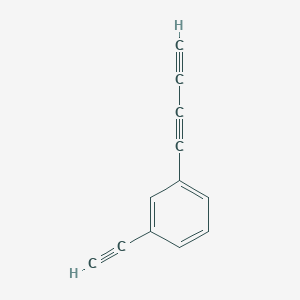
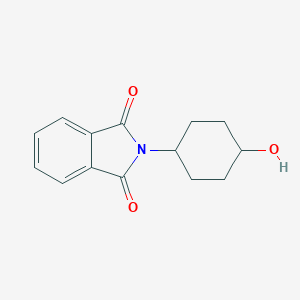
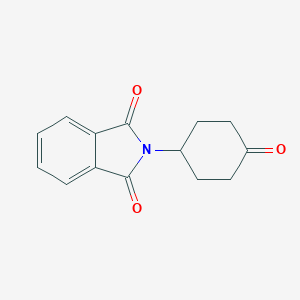
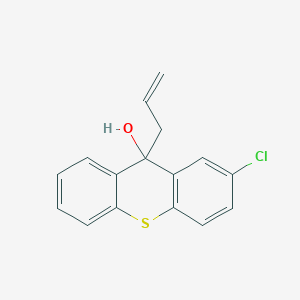
![2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide](/img/structure/B117238.png)
